

# The Pharmacological Landscape of Dicaffeoylquinic Acids: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Dicaffeoylquinic acid	
Cat. No.:	B15575637	Get Quote

Introduction: **Dicaffeoylquinic acid**s (DCQAs) are a class of polyphenolic compounds naturally occurring in various medicinal plants, such as those from the Asteraceae and Lamiaceae families. As esters of caffeic acid and quinic acid, they exist as several positional isomers, with 1,3-, 3,4-, 3,5-, and 4,5-**dicaffeoylquinic acid** being the most extensively studied. These compounds have garnered significant scientific interest due to their broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects. This technical guide provides an in-depth overview of the pharmacological profiles of different DCQAs, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

# Pharmacological Activities of Dicaffeoylquinic Acid Isomers

The diverse biological effects of DCQAs are attributed to their unique chemical structures, which enable them to modulate various cellular processes. The following sections summarize the key pharmacological activities supported by quantitative data.

#### **Antioxidant Activity**

**Dicaffeoylquinic acid**s are potent antioxidants, capable of neutralizing free radicals and reducing oxidative stress. Their antioxidant capacity is often attributed to the presence of



multiple hydroxyl groups on the caffeoyl moieties, which can donate hydrogen atoms to scavenge reactive oxygen species (ROS).

Table 1: Antioxidant Activity of **Dicaffeoylquinic Acid** Isomers

Isomer	Assay	IC50 / EC50	Reference
1,3-diCQA	Lipid Peroxidation (TBHP-induced)	EC50: 23.6 μM	[1]
3,4-diCQA	DPPH Radical Scavenging	EC50: 68.91 μg/mL	[2]
3,4-diCQA	Ferric Reducing Activity	EC50: 2.18 μg/mL	[2]
3,5-diCQA	DPPH Radical Scavenging	IC50: 4.26 μg/mL	[2][3]
3,5-diCQA	Superoxide Anion Radical Scavenging	IC50: 2.9 μg/mL	[4]
4,5-diCQA	DPPH Radical Scavenging	IC50: 19.8 μM	[2]

#### **Anti-inflammatory Activity**

DCQAs exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. This is achieved through the modulation of key inflammatory signaling pathways like NF-kB and MAPK.

Table 2: Anti-inflammatory Activity of **Dicaffeoylquinic Acid** Isomers



Isomer	Assay	Cell Line / Model	IC50 / Effect	Reference
3,4-diCQA	NO Production Inhibition	LPS-stimulated RAW264.7 cells	Potent inhibition	[5]
3,5-diCQA	NO Production Inhibition	LPS-stimulated RAW264.7 cells	Potent inhibition	[3][5]
4,5-diCQA	NO Production Inhibition	LPS-stimulated RAW264.7 cells	Potent inhibition	[5]
3,4-diCQA	Carrageenan- induced paw edema	Rat	Significant reduction in edema	[6]
3,5-diCQA	Carrageenan- induced paw edema	Rat	Significant reduction in edema	[6]
4,5-diCQA	Carrageenan- induced paw edema	Rat	Significant reduction in edema	[6]

### **Neuroprotective Activity**

Several DCQA isomers have demonstrated neuroprotective effects in various in vitro models of neuronal damage, suggesting their potential in the management of neurodegenerative diseases.

Table 3: Neuroprotective Activity of **Dicaffeoylquinic Acid** Isomers



Isomer	Assay	Cell Line	Effect	Reference
3,5-diCQA	H2O2-induced cell death	SH-SY5Y cells	Attenuated neuronal death and caspase-3 activation	[7][8]
3,5-diCQA	Amyloid β-induced toxicity	PC-12 cells	Increased cell viability by 2.8 times	[9]

### **Hepatoprotective Activity**

DCQAs have shown protective effects against liver injury in various experimental models, highlighting their potential as hepatoprotective agents.

Table 4: Hepatoprotective Activity of Dicaffeoylquinic Acid Isomers



Isomer	Assay	Cell Line	EC50	Reference
3,5-di-O-caffeoyl quinic acid	Tacrine-induced cytotoxicity	Hep G2 cells	117.2 ± 10.5 μM	[10]
Methyl 3,5-di-O- caffeoyl quinate	Tacrine-induced cytotoxicity	Hep G2 cells	72.7 ± 6.2 μM	[10]
3,4-di-O-caffeoyl quinic acid	CCl4-induced liver cell injury	Cultured rat hepatocytes	More potent than glycyrrhizin at 10 μg/mL	[11]
3,5-di-O-caffeoyl quinic acid	CCl4-induced liver cell injury	Cultured rat hepatocytes	More potent than glycyrrhizin at 10 μg/mL	[11]
Methyl 3,4-di-O- caffeoyl quinate	CCI4-induced liver cell injury	Cultured rat hepatocytes	Most potent among the four tested compounds	[11]
Methyl 4,5-di-O- caffeoyl quinate	CCI4-induced liver cell injury	Cultured rat hepatocytes	More potent than glycyrrhizin at 10 μg/mL	[11]

#### **Anticancer Activity**

Emerging evidence suggests that DCQAs possess anticancer properties, inducing cell cycle arrest and apoptosis in various cancer cell lines.

Table 5: Anticancer Activity of Dicaffeoylquinic Acid Isomers

Isomer	Cell Line	Cancer Type	IC50	Reference
4,5-diCQA	DU-145	Prostate Cancer	5 μΜ	[12]

# Signaling Pathways Modulated by Dicaffeoylquinic Acids



The pharmacological effects of DCQAs are mediated through their interaction with several key intracellular signaling pathways.

#### Nrf2/Keap1 Pathway

**Dicaffeoylquinic acid**s can activate the Nrf2/Keap1 pathway, a critical regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to DCQAs, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes.



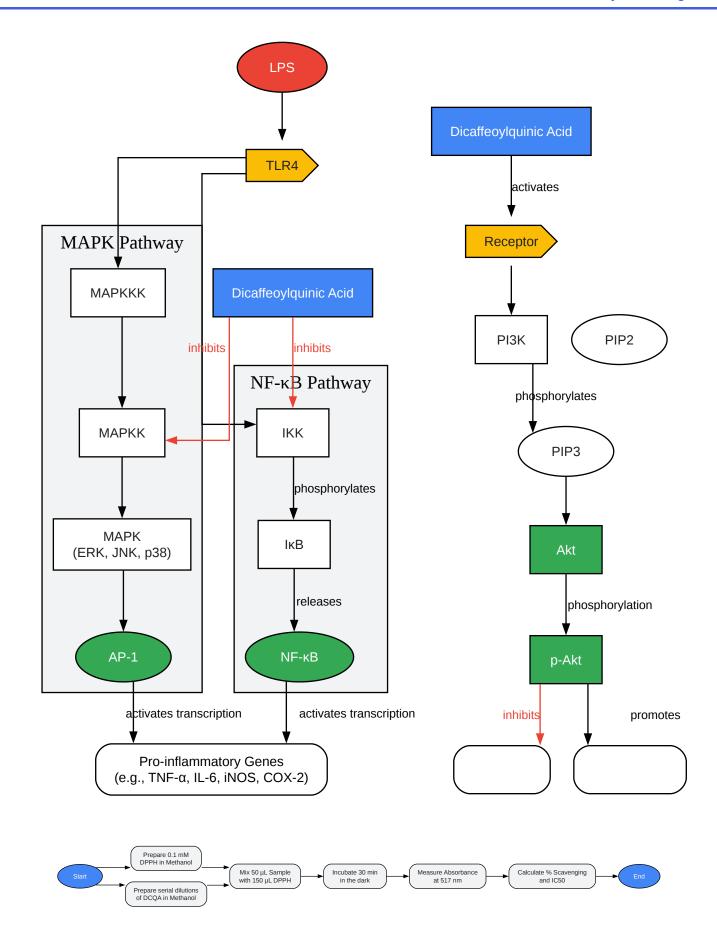
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Caption: Activation of the Nrf2/Keap1 pathway by **Dicaffeoylquinic Acids**.

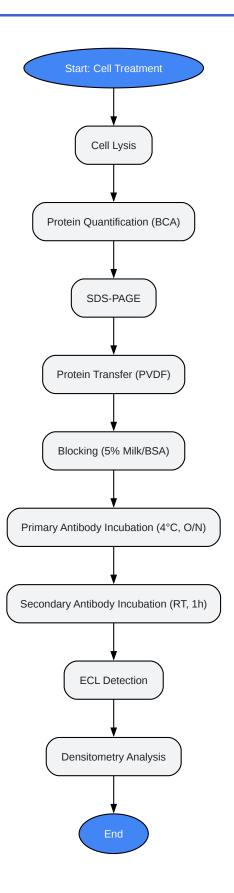
#### NF-κB and MAPK Pathways

In the context of inflammation, DCQAs have been shown to inhibit the activation of the NF-κB and MAPK signaling pathways.[5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The MAPK family, including ERK, JNK, and p38, also plays a crucial role in the inflammatory response. By suppressing the phosphorylation of key proteins in these pathways, DCQAs effectively reduce the production of inflammatory mediators.









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